N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H17N/c1-9-2-3-10-4-7-13(12(10)8-9)14-11-5-6-11/h2-3,8,11,13-14H,4-7H2,1H3 |
InChI Key |
KKPUUCTYFLQDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2NC3CC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopropylamine and 6-methylindanone as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
The pharmacological profile of aminoindanes is highly sensitive to substituents on the indene ring and the amine group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Aminoindane Derivatives
*Calculated based on molecular formula.
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (6-fluoro) and trifluoromethyl (6-CF₃) substituents enhance antioxidant and antimicrobial activities due to their electron-withdrawing nature, which stabilizes radical intermediates . The 6-methoxy group (electron-donating) improves solubility and may enhance receptor binding in CNS targets, as seen in derivatives like (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine .
Amine Substitution :
- N-cyclopropyl substitution confers metabolic stability by resisting enzymatic degradation, a feature absent in N-propyl or unsubstituted analogs .
- Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine (e.g., N-phenyl, N-4-fluorophenyl) exhibit potent antioxidant activity but lack the cyclopropyl group’s stability .
Positional Isomerism :
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydrochloride salts of aminoindanes (e.g., 2,3-dihydro-1H-inden-1-amine hydrochloride) improve aqueous solubility, a critical factor for bioavailability .
- Stereochemistry : Enantiomers like (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine exhibit receptor selectivity, underscoring the need for chiral resolution in synthesis .
Biological Activity
N-Cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an indene structure, which contributes to its unique pharmacological profile. The compound can be synthesized through various methods, including cyclization reactions involving β-alkynyl ketones .
Biological Activity
1. Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. For instance, one study reported an IC50 value of approximately 0.94 µM against U251 glioblastoma cells, indicating potent antiproliferative effects .
2. Mechanism of Action
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. It has been observed to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in a dose-dependent manner . Additionally, it influences the expression of key regulatory proteins involved in apoptosis and cell migration.
3. Antioxidant Properties
this compound has also been evaluated for its antioxidant capacity. Its ability to scavenge free radicals was assessed using various assays, revealing comparable activity to known antioxidants like Trolox . This property may contribute to its overall therapeutic potential by mitigating oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antitumor | U251 (glioblastoma) | 0.94 µM | Induces apoptosis, disrupts microtubules |
| Antioxidant | DPPH Scavenging | Comparable to Trolox | Scavenges free radicals |
Case Study: Antiproliferative Effects
In a controlled study examining the effects of this compound on cancer cell lines, researchers found a marked reduction in cell viability at concentrations as low as 0.5 µM. The study indicated that the compound not only inhibited cell growth but also induced morphological changes characteristic of apoptosis .
Research Findings: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with key amino acid residues in target enzymes, enhancing its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step processes, starting with functionalization of the indene core. For example, a similar compound, (1S)-6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, was synthesized via a six-step route starting from 2-aminoindan, involving cyclopropane ring introduction and methyl group addition . Key steps include:
- Ketone reduction : Use of NaBH₄ or catalytic hydrogenation to reduce ketones to amines.
- Cyclopropanation : Employing reagents like trimethylsulfoxonium iodide under basic conditions. Optimization involves adjusting solvent polarity (e.g., methanol or THF), temperature control (0–25°C), and catalyst selection (e.g., Pd/C for hydrogenation). Purity is ensured via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are used to characterize N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, diastereotopic protons in the cyclopropyl group split into distinct signals .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve 3D structures, critical for confirming stereochemistry and hydrogen-bonding networks .
- Mass spectrometry (LCMS/HRMS) : Validates molecular weight and fragmentation patterns.
Advanced Questions
Q. How can researchers address enantiomeric purity challenges in synthesizing this compound?
Chiral resolution methods include:
- Chiral column chromatography : Using cellulose- or amylose-based stationary phases.
- Diastereomeric salt formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) to separate enantiomers via differential crystallization .
- Asymmetric synthesis : Employing chiral catalysts (e.g., BINAP-Ru complexes) during cyclopropanation to favor a single enantiomer .
Q. How does this compound interact with monoamine oxidase B (MAO-B), and what assays validate this activity?
The compound likely acts as a reversible MAO-B inhibitor, similar to rasagiline derivatives. Assays include:
- Enzyme kinetics : Measuring IC₅₀ values using fluorogenic substrates (e.g., kynuramine) in human recombinant MAO-B .
- Docking studies : Molecular modeling (AutoDock, Schrödinger Suite) predicts binding to the MAO-B FAD-binding pocket, with key interactions at Tyr-326 and Gln-206 residues .
- In vivo validation : Rodent models of Parkinson’s disease assess dopamine preservation in striatal tissues .
Q. How do structural modifications at the cyclopropyl or methyl positions affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Cyclopropyl rigidity : Enhances MAO-B selectivity by reducing conformational flexibility, improving binding affinity .
- Methyl substitution : A 6-methyl group increases lipophilicity, enhancing blood-brain barrier penetration (logP ~2.5) .
- Halogenation : Bromo/fluoro analogs (e.g., 6-bromo derivatives) show improved antimicrobial activity but reduced MAO-B affinity .
Q. How can researchers resolve contradictions in reported binding affinity data across studies?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies include:
- Orthogonal assays : Cross-validate using fluorometric, radiometric, and mass spectrometry-based methods .
- Structural analysis : Compare X-ray co-crystal structures to identify binding mode variations .
- Standardized protocols : Adopt guidelines from the European Journal of Medicinal Chemistry for IC₅₀ determination .
Methodological Guidance
- Crystallographic refinement : Use SHELXL for high-resolution data (≤1.2 Å) to model disorder in the cyclopropyl group .
- Computational modeling : Combine QSAR with molecular dynamics (AMBER/CHARMM) to simulate ligand-receptor stability over 100-ns trajectories .
- Stereochemical analysis : Assign R/S configurations via circular dichroism (CD) or vibrational circular dichroism (VCD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
